![molecular formula C7H12O B2402501 (1S,2R)-1,1'-Bi[cyclopropane]-2-methanol CAS No. 15136-04-6](/img/structure/B2402501.png)
(1S,2R)-1,1'-Bi[cyclopropane]-2-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-1,1’-Bi[cyclopropane]-2-methanol is a unique organic compound characterized by its cyclopropane rings and a methanol functional group Cyclopropane rings are known for their strained nature, which imparts unique reactivity to the compound
Mechanism of Action
Target of Action
The primary targets of (1S,2R)-1,1'-Bi[cyclopropane]-2-methanolCyclopropane-containing compounds are known to have unique structural and chemical properties, making them of interest in synthetic and pharmaceutical chemistry . They are widespread in natural products and are usually essential for biological activities .
Mode of Action
The exact mode of action of This compoundCyclopropane-containing compounds are known to interact with various biological targets due to their unique structural motif . The specific interactions and resulting changes would depend on the particular biological target involved.
Biochemical Pathways
Cyclopropane biosynthesis involves enzymatic cyclopropanations, which can be grouped into two major pathways according to whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not . The reactions can further be classified based on the key intermediates required prior to cyclopropane formation, which can be carbocations, carbanions, or carbon radicals .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compoundCyclopropane was initially investigated as an anesthetic due to its rapid onset and recovery while maintaining stable hemodynamics .
Result of Action
The molecular and cellular effects of This compoundCyclopropane-containing compounds are known to have a wide range of biological activities due to their unique structural and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and a zinc-copper couple to form cyclopropanes . Another method involves the use of diazo compounds and transition metal catalysts to achieve cyclopropanation .
Industrial Production Methods
Industrial production of cyclopropane derivatives often employs catalytic systems that ensure high regio- and stereoselectivity. The use of nickel or palladium catalysts in cross-coupling reactions is a common approach . These methods are scalable and provide high yields, making them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1,1’-Bi[cyclopropane]-2-methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form cyclopropane derivatives with different functional groups.
Substitution: The cyclopropane rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions include cyclopropane carboxylic acids, cyclopropane alcohols, and various substituted cyclopropane derivatives .
Scientific Research Applications
(1S,2R)-1,1’-Bi[cyclopropane]-2-methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Cyclopropane derivatives are explored for their potential use in pharmaceuticals.
Industry: The compound is used in the synthesis of materials with unique properties
Comparison with Similar Compounds
Similar Compounds
Cyclopropane-1,2-dicarboxylic acid: Known for its use in organic synthesis and as a building block for more complex molecules.
Cyclopropylamine: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
(1S,2R)-1,1’-Bi[cyclopropane]-2-methanol is unique due to its dual cyclopropane rings and the presence of a methanol group. This combination imparts distinct reactivity and potential for diverse applications compared to other cyclopropane derivatives .
Properties
IUPAC Name |
[(1R,2S)-2-cyclopropylcyclopropyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-4-6-3-7(6)5-1-2-5/h5-8H,1-4H2/t6-,7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENGFKJBIVRULH-BQBZGAKWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CC2CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@@H]2C[C@H]2CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-ethylphenyl)acetamide](/img/structure/B2402418.png)
![(E)-1-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one](/img/structure/B2402421.png)
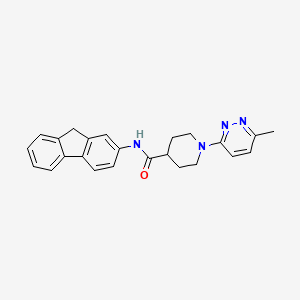
![rel-Methyl (1R,5R)-3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B2402423.png)
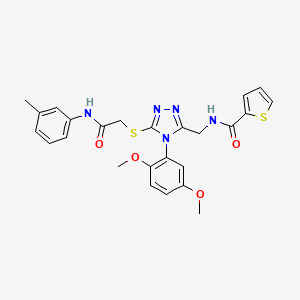
![{[3-(2-aminoethyl)-1H-indol-5-yl]oxy}acetic acid hydrochloride](/img/new.no-structure.jpg)
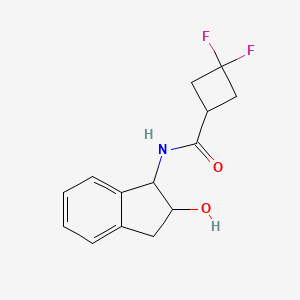
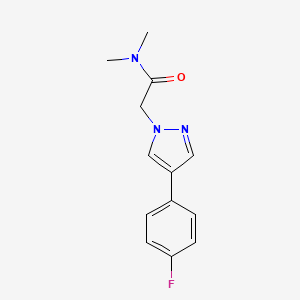
![tert-butyl N-[2-hydroxy-1-(phenylcarbamoyl)ethyl]carbamate](/img/structure/B2402432.png)
![4-butyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid](/img/structure/B2402436.png)
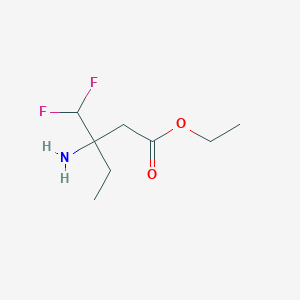
![N-[4-(methylsulfamoyl)phenyl]-2-phenoxyacetamide](/img/structure/B2402439.png)
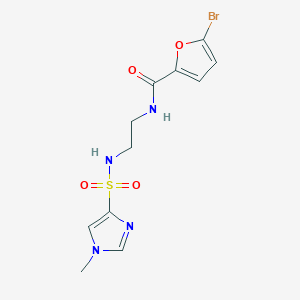
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide](/img/structure/B2402441.png)
